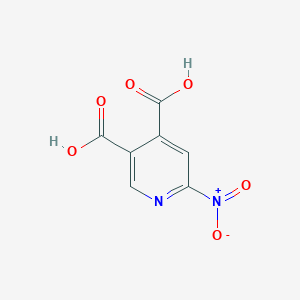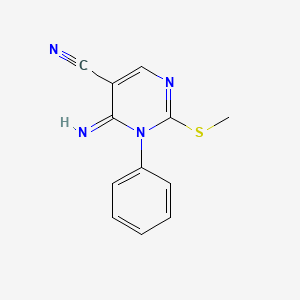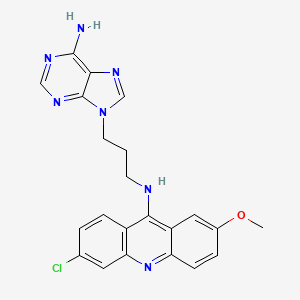
9-Acridinamine, N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(6-Amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine: is a complex organic compound that features a purine base linked to an acridine derivative
準備方法
The synthesis of N-(3-(6-Amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine base, followed by its functionalization to introduce the propyl linker. The acridine derivative is then synthesized separately and subsequently coupled with the functionalized purine base under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(3-(6-Amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nucleic acid interactions due to its purine base.
Industry: It may be used in the production of dyes and other industrial chemicals.
作用機序
The mechanism of action of N-(3-(6-Amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine involves its interaction with molecular targets such as nucleic acids or proteins. The purine base allows it to bind to nucleic acids, potentially interfering with their function. The acridine moiety may intercalate into DNA, disrupting its structure and function. These interactions can affect various cellular pathways, leading to the compound’s biological effects.
類似化合物との比較
Similar compounds include other purine-acridine derivatives, such as:
- N-(3-(6-Amino-9H-purin-9-yl)propyl)-6-methoxyacridin-9-amine
- N-(3-(6-Amino-9H-purin-9-yl)propyl)-6-chloroacridin-9-amine These compounds share structural similarities but differ in specific functional groups, which can influence their chemical reactivity and biological activity. The unique combination of the purine base and acridine derivative in N-(3-(6-Amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine contributes to its distinct properties and potential applications.
特性
CAS番号 |
79953-24-5 |
|---|---|
分子式 |
C22H20ClN7O |
分子量 |
433.9 g/mol |
IUPAC名 |
N-[3-(6-aminopurin-9-yl)propyl]-6-chloro-2-methoxyacridin-9-amine |
InChI |
InChI=1S/C22H20ClN7O/c1-31-14-4-6-17-16(10-14)19(15-5-3-13(23)9-18(15)29-17)25-7-2-8-30-12-28-20-21(24)26-11-27-22(20)30/h3-6,9-12H,2,7-8H2,1H3,(H,25,29)(H2,24,26,27) |
InChIキー |
GHRJAYKJSUGEHG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCN4C=NC5=C(N=CN=C54)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


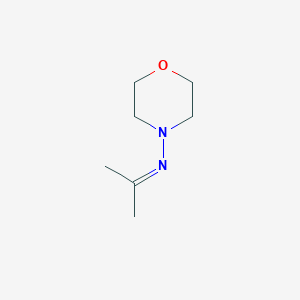

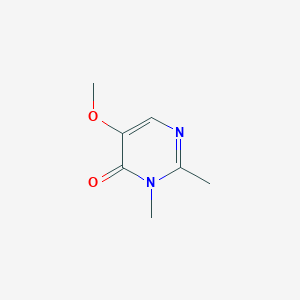



![5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214930.png)
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine](/img/structure/B15214940.png)

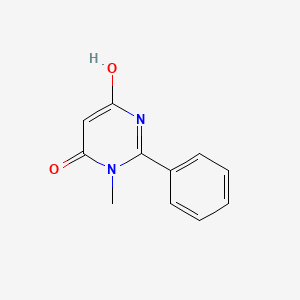
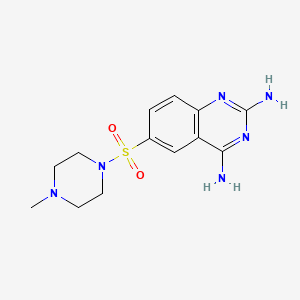
![N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B15214991.png)
